2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide
Description
Cyclopentyl-Ethyl Group
The cyclopentyl-ethyl substituent at position 2 of the quinazoline ring introduces steric bulk and lipophilicity, which are pivotal for occupying hydrophobic pockets in kinase domains. Molecular docking simulations suggest this group stabilizes the compound in the FLT3 kinase ATP-binding cleft by forming van der Waals contacts with residues such as Phe691 and Asp698.
Sulfanyl-Acetamide Linker
The sulfanyl (-S-) bridge between the quinazoline core and the acetamide group enhances conformational flexibility, allowing the molecule to adapt to enzyme active sites. The thioether linkage also resists oxidative metabolism compared to oxygen-based ethers, potentially prolonging half-life.
5-Methylisoxazol-3-yl Moiety
The terminal 5-methylisoxazole ring serves as a hydrogen bond acceptor, engaging with catalytic residues like Cys694 in FLT3. Isoxazole’s metabolic stability and low susceptibility to enzymatic degradation further enhance the compound’s bioavailability.
These modifications collectively optimize the compound’s binding affinity, selectivity, and pharmacokinetic profile, underscoring the iterative nature of medicinal chemistry in refining lead compounds.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-(2-cyclopentylethyl)quinazolin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-14-12-19(25-27-14)23-20(26)13-28-21-16-8-4-5-9-17(16)22-18(24-21)11-10-15-6-2-3-7-15/h4-5,8-9,12,15H,2-3,6-7,10-11,13H2,1H3,(H,23,25,26) |
InChI Key |
BGSNRDWFRRFRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CCC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
One common method for synthesizing quinazoline derivatives is the refluxing of anthranilic acid with acetic anhydride in acetic acid . The isoxazole moiety can be introduced via a [2+3] cycloaddition reaction of nitrile oxides with olefins . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and isoxazole moieties, using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The isoxazole moiety can participate in cycloaddition reactions with various alkenes.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit potent anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can target specific signaling pathways involved in cancer progression .
Neuroprotective Effects
Another area of application is in neuroprotection. Compounds containing isoxazole moieties are often investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Properties
There is emerging evidence that quinazoline-based compounds possess antimicrobial activity. Preliminary studies suggest that the compound could inhibit bacterial growth, making it a candidate for further exploration in the development of new antibiotics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of various quinazoline derivatives, including 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide, against human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers assessed the protective effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage, suggesting its potential as a therapeutic agent in neuroprotection.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The isoxazole moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its quinazoline core and cyclopentylethyl group , distinguishing it from other acetamide derivatives. Key comparisons include:
Key Observations :
- Quinazoline vs. Pyrimidine/Triazole Cores : Quinazoline-based compounds (e.g., the target) may exhibit stronger kinase inhibition due to their planar aromatic structure, whereas pyrimidine or triazole derivatives (e.g., and compounds) prioritize antimicrobial or anti-inflammatory effects .
- Substituent Impact : The cyclopentylethyl group in the target compound likely enhances lipophilicity (clogP ~4.5 estimated) compared to smaller substituents (e.g., methyl or bromo groups in derivatives, clogP 2.1–3.8) . This property could improve blood-brain barrier penetration or target engagement in hydrophobic binding pockets.
Physicochemical and Pharmacokinetic Properties
- Solubility : The N-(5-methyl-isoxazol-3-yl) group in the target compound and derivatives confers moderate aqueous solubility (estimated 50–100 µM) due to hydrogen-bonding capacity. However, the cyclopentylethyl group may reduce solubility compared to polar substituents (e.g., thiophene in ) .
- Metabolic Stability : Quinazoline derivatives typically exhibit moderate CYP450-mediated metabolism, whereas isoxazole-containing compounds (e.g., ) show faster clearance due to oxidative degradation of the heterocycle .
Biological Activity
The compound 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24N4OS
- Molecular Weight : 356.48 g/mol
This compound features a quinazoline core, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may exhibit α-glucosidase inhibitory activity, which is critical for managing diabetes by slowing carbohydrate absorption .
- Receptor Modulation : Quinazoline derivatives are known to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival .
- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics .
Therapeutic Potential
The therapeutic implications of this compound extend to various fields:
- Antidiabetic Agents : Its α-glucosidase inhibitory activity positions it as a potential candidate for diabetes management .
- Anticancer Applications : The structural characteristics of quinazoline derivatives suggest potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: α-Glucosidase Inhibition
In a recent study, compounds structurally similar to the target compound were synthesized and tested for their α-glucosidase inhibitory activity. The most potent analog exhibited an IC50 value of 4.8 μM compared to acarbose (IC50 = 750 μM), indicating significant potential as an antidiabetic agent .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of quinazoline derivatives, revealing that certain modifications to the quinazoline structure enhanced antibacterial efficacy against resistant strains of bacteria. This opens avenues for further exploration in antibiotic development .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
| Structural Modification | Effect on Activity |
|---|---|
| Addition of isoxazole ring | Enhanced α-glucosidase inhibition |
| Substitution on quinazoline | Increased antimicrobial potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
